molecular formula C25H28N2O6 B11048755 ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

Katalognummer: B11048755
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: FUFVWWPUJGRQHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholinomethyl group: This can be done through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

    Reagenzien und Bedingungen:

Wissenschaftliche Forschungsanwendungen

    Medizinische Chemie:

    Biologische Studien:

5. Wirkmechanismus

    Antitumoraktivität:

Wirkmechanismus

The mechanism of action of ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    Ähnliche Verbindungen:

Eigenschaften

Molekularformel

C25H28N2O6

Molekulargewicht

452.5 g/mol

IUPAC-Name

ethyl 5-acetyloxy-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-4-32-25(29)24-21-15-20(33-17(2)28)9-10-22(21)27(18-5-7-19(30-3)8-6-18)23(24)16-26-11-13-31-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3

InChI-Schlüssel

FUFVWWPUJGRQHR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC)CN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.